Albicanol

Descripción general

Descripción

Albicidin is partially characterized as a 38 carbon compound with several aromatic rings; from Xanthomonas albilineans; Albicidin blocked DNA synthesis in intact cells of a PolA- EndA- Escherichia coli strain; albicidin resistance gene (albB) from Alcaligenes denitrificans encodes a 23 kDa protein capable of detoxifying albicidin by reversible binding.

Aplicaciones Científicas De Investigación

Albicanol in Aging and Behavioral Improvement

Albicanol, a natural terpenoid derived from Dryopteris fragrans, has been studied for its protective effects against oxidative stress-induced senescence. In a study, Albicanol treatment reversed learning impairments and behavioral changes in a murine model of D-galactose-induced aging. It remediated brain tissue damage and increased serum levels of antioxidant enzymes. Albicanol also activated the Keap1/Nrf2/ARE signaling pathway, enhancing the expression of genes related to this pathway and inhibiting the secretion of inflammatory markers TNF-a and IL-1b (Chen et al., 2021).

Albicanol Against Hepatocyte Injury

Albicanol has been observed to antagonize Cadmium (Cd)-induced apoptosis in chicken liver cells. It inhibited Cd-induced apoptosis by regulating the NO/iNOS-mediated mitochondrial pathway. This study demonstrated Albicanol's potential in reducing hepatocyte injury caused by oxidative stress (Guan et al., 2021).

Albicanol in Chemical Synthesis

Research has also focused on the chemical synthesis of Albicanol. The enzymatic resolution of racemic Albicanol using vinyl myristate as an acyl donor afforded high enantiomeric excess, which was superior to previously reported methods. This study highlights the potential of Albicanol in the synthesis of complex chemical compounds, such as (−)-copalic acid (Fujii et al., 2009).

Antifungal and Antimicrobial Properties

Albicanol has exhibited broad-spectrum antifungal activities. In a study, synthesized Albicanol demonstrated strong activity against C. albicans and acted as a fungicidal agent against various fungi, including resistant strains. This indicates its potential as a broad-spectrum antifungal agent (Edouarzin et al., 2019).

Propiedades

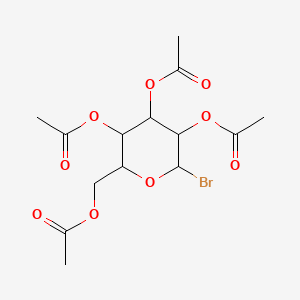

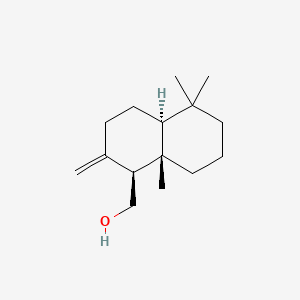

IUPAC Name |

[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-11-6-7-13-14(2,3)8-5-9-15(13,4)12(11)10-16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTSRWNMMWXEHX-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2CO)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80969909 | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albicanol | |

CAS RN |

54632-04-1 | |

| Record name | Albicanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054632041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5,5,8a-Trimethyl-2-methylidenedecahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80969909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.